![molecular formula C16H19N3O5 B5138954 4-{[3-(4-morpholinyl)propyl]amino}-3-nitro-2H-chromen-2-one](/img/structure/B5138954.png)
4-{[3-(4-morpholinyl)propyl]amino}-3-nitro-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[3-(4-morpholinyl)propyl]amino}-3-nitro-2H-chromen-2-one, commonly known as NMS-P118, is a small molecule inhibitor that has shown great potential in scientific research applications. This compound is a chromenone derivative that has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of NMS-P118 involves the inhibition of various cellular pathways. It has been reported to inhibit the activity of protein kinase C, which plays a crucial role in cell proliferation and survival. NMS-P118 has also been shown to inhibit the activity of casein kinase 2, which is involved in the regulation of various cellular processes, including cell cycle progression and apoptosis. In addition, NMS-P118 has been reported to inhibit the activity of the NF-kB signaling pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
NMS-P118 has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase pathway. NMS-P118 has also been shown to inhibit the migration and invasion of cancer cells, which is essential for cancer metastasis. In addition, NMS-P118 has been reported to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the regulation of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
NMS-P118 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and scientific research applications. However, NMS-P118 also has some limitations. It has been reported to have low solubility in water, which can affect its bioavailability and efficacy. In addition, the exact molecular target of NMS-P118 is not fully understood, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on NMS-P118. One of the areas of research is to identify the molecular target of NMS-P118 and to elucidate its mechanism of action. Another area of research is to improve the solubility and bioavailability of NMS-P118 to enhance its efficacy. In addition, further studies are needed to investigate the potential of NMS-P118 as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Conclusion:
In conclusion, NMS-P118 is a small molecule inhibitor that has shown great potential in scientific research applications. It has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. NMS-P118 has several advantages for lab experiments, including its easy synthesis and purification, but also has some limitations, such as its low solubility in water. Future research on NMS-P118 is needed to identify its molecular target, improve its solubility and bioavailability, and investigate its potential as a therapeutic agent for various diseases.
Synthesemethoden
The synthesis of NMS-P118 has been reported using different methods. One of the most common methods involves the condensation of 4-nitrocoumarin with 3-(4-morpholinyl)propylamine in the presence of acetic anhydride and triethylamine. The resulting product is then reduced with sodium borohydride to obtain NMS-P118. Other methods reported for the synthesis of NMS-P118 include the use of 4-nitrophenol and 3-(4-morpholinyl)propylamine as starting materials.
Wissenschaftliche Forschungsanwendungen
NMS-P118 has been extensively studied for its scientific research applications. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. NMS-P118 has also been reported to have anti-inflammatory properties and has been shown to reduce inflammation in animal models of rheumatoid arthritis and colitis. In addition, NMS-P118 has been shown to inhibit the activity of certain enzymes, including protein kinase C and casein kinase 2, which are involved in various cellular processes.
Eigenschaften
IUPAC Name |
4-(3-morpholin-4-ylpropylamino)-3-nitrochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5/c20-16-15(19(21)22)14(12-4-1-2-5-13(12)24-16)17-6-3-7-18-8-10-23-11-9-18/h1-2,4-5,17H,3,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAURYGLBIZQWFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[3-(Morpholin-4-YL)propyl]amino}-3-nitro-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

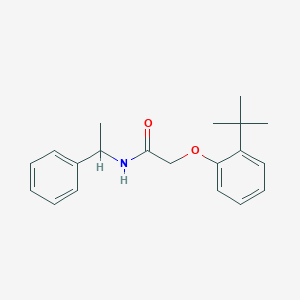
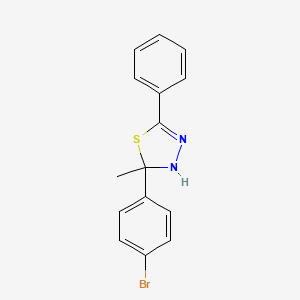
![3-(2-furyl)-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acrylamide](/img/structure/B5138898.png)
![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5138905.png)
![3-[2-(cyclopentylamino)-2-oxoethyl]-N-(2-methoxyphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5138906.png)
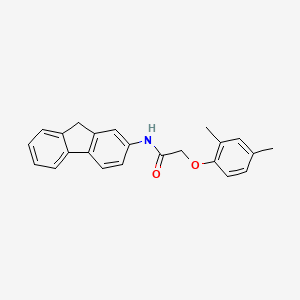
![1-[3-(benzyloxy)benzyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5138915.png)
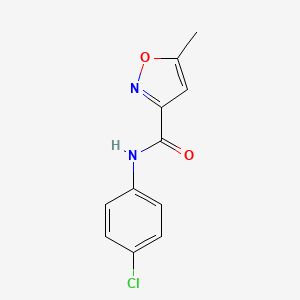
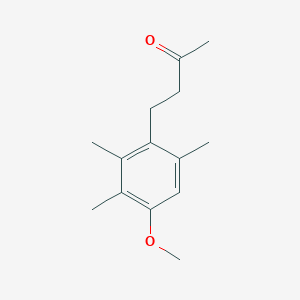
![1-({[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline](/img/structure/B5138928.png)
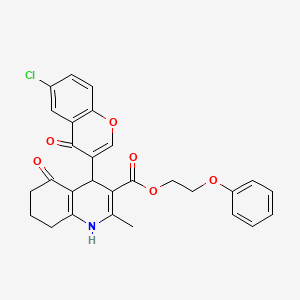
![3-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4-methylbenzoic acid](/img/structure/B5138943.png)
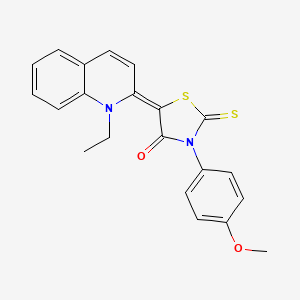
![(2R*,3R*)-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5138965.png)